molecular formula C29H43NO4 B1164655 17-phenyl trinor Prostaglandin F2α cyclohexyl amide

17-phenyl trinor Prostaglandin F2α cyclohexyl amide

Numéro de catalogue: B1164655
Poids moléculaire: 469.7
Clé InChI: VACHMGFXQDUKEU-MXGDMWONSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

17-phenyl trinor Prostaglandin F2α (17-phenyl trinor PGF2α) is a metabolically stable, potent agonist of the PGF (FP) receptor. FP agonists can be effective in modulating intraocular pressure, luteolysis, and parturition. 17-phenyl trinor PGF2α cyclohexyl amide is a form of 17-phenyl trinor PGF2α with a modification of the α carbon. The addition of a cyclohexane moiety at this position strongly decreases its solubility in aqueous media, leaving it soluble solely in organic solvents. The activity of this compound at the FP receptor has not been evaluated.

Applications De Recherche Scientifique

Ocular Hypotensive Effects

17-Phenyl trinor Prostaglandin F2α cyclohexyl amide, as a component of Bimatoprost (Lumigan), is known for its unique pharmacological class as an ocular hypotensive agent. Research indicates that Bimatoprost, an ethyl amide derivative of 17-phenyl-trinor PGF2α, is hydrolyzed by ocular tissues to produce 17-phenyl-trinor PGF2α. This conversion occurs in human and rabbit ocular tissues and significantly contributes to the drug's hypotensive effects in the eyes, particularly relevant in glaucoma treatment (Hellberg et al., 2003).

Prostanoid FP Receptor Agonist

This compound and Bimatoprost have been shown to be agonists at the human FP prostaglandin receptor. Both compounds bind to and activate this receptor, mobilizing intracellular calcium ions. This action is crucial for their therapeutic effects, particularly in the management of conditions like glaucoma (Sharif et al., 2003).

Antitumor Potential in Breast Cancer

A study on 17-Trifluoromethyl phenyl trinor Prostaglandin F2α explored its potential as a novel antitumor candidate for breast cancer. The compound was found to significantly suppress tumor volume and normalize certain serum and hematological parameters in test subjects, suggesting its potential therapeutic application in cancer treatment (Mutukuru & Vijayakumar, 2021).

Varied Biological Activities

The compound's diverse biological activities have been highlighted in several assay systems. It has shown potential in various pharmacological activities such as regulating the reproductive cycle, affecting blood pressure, and exhibiting luteolytic activity. These diverse activities underscore the compound's significant potential in different therapeutic areas (Miller et al., 1975).

Aqueous Humor Dynamics in Human Eyes

A study on PhXA41, a phenyl-substituted analog of a prostaglandin F2α prodrug, which includes 17-phenyl-trinor PGF2α, showed its effectiveness in decreasing intraocular pressure in humans by increasing uveoscleral outflow. This finding is particularly relevant in the context of glaucoma treatment (Toris et al., 1993).

Propriétés

Formule moléculaire

C29H43NO4

Poids moléculaire

469.7

InChI

InChI=1S/C29H43NO4/c31-24(18-17-22-11-5-3-6-12-22)19-20-26-25(27(32)21-28(26)33)15-9-1-2-10-16-29(34)30-23-13-7-4-8-14-23/h1,3,5-6,9,11-12,19-20,23-28,31-33H,2,4,7-8,10,13-18,21H2,(H,30,34)/b9-1-,20-19+/t24-,25+,26+,27-,28+/m0/s1

Clé InChI

VACHMGFXQDUKEU-MXGDMWONSA-N

SMILES

O[C@@H](CCC1=CC=CC=C1)/C=C/[C@H]2[C@H](O)C[C@H](O)[C@@H]2C/C=CCCCC(N(C3CCCCC3)[H])=O

Synonymes

Bimatoprost cyclohexyl amide

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-phenyl trinor Prostaglandin F2α cyclohexyl amide
Reactant of Route 2
17-phenyl trinor Prostaglandin F2α cyclohexyl amide
Reactant of Route 3
17-phenyl trinor Prostaglandin F2α cyclohexyl amide
Reactant of Route 4
17-phenyl trinor Prostaglandin F2α cyclohexyl amide
Reactant of Route 5
17-phenyl trinor Prostaglandin F2α cyclohexyl amide
Reactant of Route 6
17-phenyl trinor Prostaglandin F2α cyclohexyl amide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.